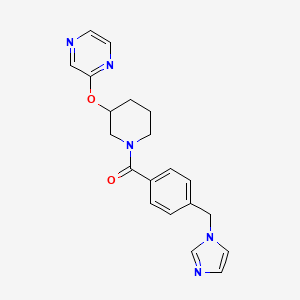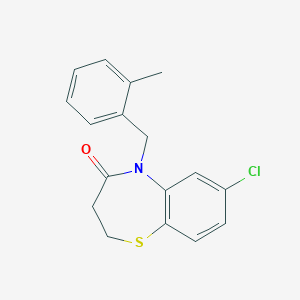
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-6-(trifluoromethyl)nicotinamide, also known as THPP-TFM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-6-(trifluoromethyl)nicotinamide is not fully understood, but it is believed to involve the activation of the sirtuin 1 (SIRT1) pathway. SIRT1 is a protein that plays a crucial role in various cellular processes, including DNA repair, metabolism, and stress response. This compound has been shown to activate SIRT1, leading to downstream effects that result in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, cognitive enhancement, anticancer activity, anti-inflammatory effects, and immunomodulation. These effects are believed to be mediated by the activation of the SIRT1 pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-6-(trifluoromethyl)nicotinamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, it also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
The potential applications of N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-6-(trifluoromethyl)nicotinamide in various fields make it an attractive target for future research. Some possible future directions include exploring its effects on other diseases, investigating its pharmacokinetics and pharmacodynamics, developing more efficient synthesis methods, and optimizing its therapeutic potential through structure-activity relationship studies.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields, including neurology, oncology, and immunology. Its mechanism of action involves the activation of the SIRT1 pathway, leading to various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has some limitations. Future research on this compound could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-6-(trifluoromethyl)nicotinamide involves a multi-step process that starts with the reaction of 3-hydroxypropionaldehyde with tetrahydro-2H-pyran-4-ol in the presence of an acid catalyst. The resulting product is then subjected to a series of reactions, including acetylation, reduction, and cyclization, to obtain the final product this compound. The synthesis method is complex but yields a high purity product that is suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-6-(trifluoromethyl)nicotinamide has shown potential applications in various fields, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, this compound has shown promise as a potential anticancer agent by inducing apoptosis in cancer cells. In immunology, this compound has been shown to have anti-inflammatory effects and can modulate the immune response.
Eigenschaften
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c16-15(17,18)13-2-1-11(9-20-13)14(22)19-6-3-12(21)10-4-7-23-8-5-10/h1-2,9-10,12,21H,3-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWULIUQWXWUYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2476355.png)
![Bicyclo[3.3.1]nonan-3-ylmethanamine hydrochloride](/img/structure/B2476357.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2476363.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2476364.png)

![3-Pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2476366.png)
![2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2476367.png)


![1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2476370.png)
![4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2476372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2476373.png)
